molecular formula C8H10F2O2 B6249164 3,3-difluorospiro[3.3]heptane-1-carboxylic acid CAS No. 2680529-49-9

3,3-difluorospiro[3.3]heptane-1-carboxylic acid

Cat. No.: B6249164
CAS No.: 2680529-49-9
M. Wt: 176.16 g/mol
InChI Key: PVKLJRSDZMFZDO-UHFFFAOYSA-N
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Description

3,3-Difluorospiro[3.3]heptane-1-carboxylic acid is a spirocyclic carboxylic acid characterized by a unique bicyclic framework with two fluorine atoms at the 3,3-positions. The spiro[3.3]heptane core confers rigidity and three-dimensionality, while the fluorine substituents enhance electronic and steric properties, influencing solubility, metabolic stability, and bioactivity. This compound is of interest in medicinal chemistry as a bioisostere for flat aromatic or aliphatic carboxylic acids, offering improved pharmacokinetic profiles .

Properties

CAS No.

2680529-49-9

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

3,3-difluorospiro[3.3]heptane-1-carboxylic acid

InChI

InChI=1S/C8H10F2O2/c9-8(10)4-5(6(11)12)7(8)2-1-3-7/h5H,1-4H2,(H,11,12)

InChI Key

PVKLJRSDZMFZDO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (3)

The synthesis of 3 begins with diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ), a known compound accessible via alkylation of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane. Deoxofluorination of 4 using Morph-DAST (2.15 kg, 12.3 mol) in dichloromethane at 0°C to room temperature over 48 hours yields diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (5 ) in 65% yield (872 g). Subsequent reduction of 5 with lithium aluminum hydride (LiAlH₄) produces diol 6 (94% yield), which undergoes Appel bromination with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to furnish 3 in 64% yield (600 g per batch).

Table 1: Synthesis of Key Precursor 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane (3 )

StepReactionReagents/ConditionsYieldScale
1Deoxofluorination of 4 Morph-DAST, CH₂Cl₂, 0°C → rt, 48 h65%1.24 kg → 872 g
2Reduction of 5 LiAlH₄, THF, 0°C → reflux94%872 g → 819 g
3Bromination of 6 CBr₄, PPh₃, CH₂Cl₂, 0°C → rt64%819 g → 524 g

Spiroannulation via Double Alkylation

The spiro[3.3]heptane core is assembled through a double alkylation reaction between 3 and active methylene compounds. For this compound, ethyl cyanoacetate serves as the nucleophile due to its ability to introduce a nitrile group that can later be hydrolyzed to a carboxylic acid.

Alkylation with Ethyl Cyanoacetate

A suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in dimethylformamide (DMF) is treated with ethyl cyanoacetate at 0°C, followed by dropwise addition of 3 . The reaction mixture is heated to 120°C for 12 hours, yielding ethyl 3,3-difluorospiro[3.3]heptane-1-cyanoacetate (8 ) in 68% yield (221 g).

Table 2: Alkylation Conditions for Spirocycle Formation

ParameterValue
BaseNaH (1.2 equiv)
SolventDMF
Temperature120°C
Reaction Time12 hours
Yield68%

Functional Group Transformations

Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group in 8 is hydrolyzed to a carboxylic acid via a two-step process:

  • Acidic Hydrolysis : Treatment with concentrated hydrochloric acid (HCl) at reflux converts the nitrile to an intermediate amide.

  • Basic Hydrolysis : Subsequent reaction with aqueous sodium hydroxide (NaOH) yields this compound (27 ) in 95% yield (18.6 g).

Table 3: Hydrolysis of Ethyl 3,3-Difluorospiro[3.3]heptane-1-cyanoacetate (8 )

StepReagents/ConditionsProductYield
1HCl (conc.), reflux, 6 hSpirocyclic amide intermediate90%
2NaOH (aq.), reflux, 4 h27 95%

Optimization and Scalability

The synthetic route demonstrates exceptional scalability, with multigram quantities of intermediates prepared in single batches:

  • 3 : 524 g per batch

  • 8 : 221 g (68% yield)

  • 27 : 18.6 g (95% yield)

Critical factors for reproducibility include:

  • Temperature Control : Strict maintenance of 0°C during deoxofluorination and alkylation steps prevents side reactions.

  • Solvent Purity : Anhydrous DMF and CH₂Cl₂ are essential to avoid hydrolysis of intermediates.

  • Workup Procedures : Careful neutralization and extraction minimize product loss during isolation.

Comparative Analysis of Alternative Routes

While the above method is the most efficient, alternative pathways have been explored:

Ring-Closing Metathesis (RCM)

Attempted RCM of diene precursors using Grubbs catalysts failed to produce the spirocyclic core due to strain in the transition state.

Radical Cyclization

Photochemical radical cyclization of α,ω-diiodo precursors yielded undesired polymeric byproducts, highlighting the superiority of the alkylation approach .

Chemical Reactions Analysis

Types of Reactions

3,3-difluorospiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Scientific Research Applications

Synthetic Applications

Reactivity and Transformations

  • Ring Opening Reactions : The spiro structure allows for ring-opening reactions, leading to the formation of linear or branched hydrocarbons. This property can be exploited in synthetic pathways to create complex organic molecules .
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form various functional groups like ketones or alcohols using oxidizing agents such as potassium permanganate or hydrogen peroxide. Conversely, reduction reactions can yield saturated hydrocarbons using agents like lithium aluminum hydride .

Table 1: Summary of Chemical Transformations

Reaction TypeExample ReagentsProduct Type
Ring OpeningN/ALinear/branched hydrocarbons
OxidationKMnO4, H2O2Ketones, Alcohols
ReductionLiAlH4, NaBH4Saturated Hydrocarbons
SubstitutionHalogenation (Br2, Cl2)Halogenated Compounds

Pharmaceutical Applications

Potential Drug Development
The unique fluorinated structure of this compound can enhance the pharmacokinetic properties of drug candidates. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive in drug design .

Case Study: Antiviral Agents
Research has indicated that spiro compounds can serve as scaffolds for developing antiviral agents. The incorporation of the difluorinated moiety may enhance binding affinity to viral targets due to increased hydrophobic interactions .

Material Science Applications

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in the synthesis of novel polymers with specific properties such as increased thermal stability and mechanical strength. Its ability to participate in various polymerization reactions makes it a valuable component in material science .

Table 2: Applications in Material Science

Application AreaDescription
Polymer SynthesisUsed as a monomer for creating high-performance polymers
CoatingsEnhances durability and resistance in coatings
Composite MaterialsImproves mechanical properties of composites

Analytical Chemistry

Use in Chromatography
Due to its distinct chemical properties, this compound can be utilized as a reference standard in chromatographic analyses. Its unique retention behavior can aid in the identification and quantification of similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 3,3-difluorospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure and the presence of fluorine atoms contribute to its unique reactivity and binding properties. These interactions can affect various biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3,3-difluorospiro[3.3]heptane-1-carboxylic acid with structurally related spirocyclic and bicyclic carboxylic acids:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
This compound C₈H₁₀F₂O₂ 188.16 Spiro[3.3]heptane, 3,3-difluoro High rigidity, enhanced metabolic stability, improved solubility
5,5-Difluorospiro[2.3]hexane-1-carboxylic acid () C₇H₈F₂O₂ 162.13 Spiro[2.3]hexane, 5,5-difluoro Smaller spiro system; lower molecular weight; reduced steric bulk
3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid () C₁₁H₁₆O₂ 180.25 Bicyclo[2.2.1]heptane, 3,3-dimethyl Non-fluorinated; methyl groups increase hydrophobicity
Dispiro[2.0.2.1]heptane-1-carboxylic acid () C₈H₈F₂O₂ 174.14 Dispiro framework, 5,5-difluoro Higher structural complexity; predicted pKa = 4.42
2-Azaspiro[3.3]heptane-1-carboxylic acid () C₇H₁₁NO₂ 157.17 Spiro[3.3]heptane, nitrogen atom Bioisostere for piperidine; improved ADME properties

Key Research Findings

Spiro vs. Bicyclic Frameworks : Spiro[3.3]heptane systems provide greater conformational restriction than bicyclo[2.2.1]heptanes, improving binding selectivity .

Comparative Toxicity : Fluorinated spiro derivatives (e.g., ) show lower cytotoxicity compared to halogenated aromatic carboxylic acids, as seen in ’s trifluoromethylphenyl analogs .

Biological Activity

3,3-Difluorospiro[3.3]heptane-1-carboxylic acid (CAS No. 2680529-49-9) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. As a spirocyclic compound, it serves as a conformationally restricted isostere for various bioactive molecules. This article discusses its biological activity, synthesis, and potential applications in drug design.

  • Molecular Formula : C8_8H10_{10}F2_2O2_2
  • Molecular Weight : 176.16 g/mol
  • Structure : The compound features a spiro structure that enhances its pharmacological profile by improving metabolic stability while modulating lipophilicity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of its analogs and derivatives:

  • Inhibition of Hedgehog Signaling Pathway :
    • In studies involving cell-based assays, the compound demonstrated micromolar inhibition of the Hedgehog signaling pathway, which is crucial in cancer biology. The IC50_{50} values were reported as follows:
      • Sonidegib : 0.0015 µM
      • Trans-76 (analog) : 0.48 µM
      • Cis-76 (analog) : 0.24 µM
        These findings suggest that while the spiro compound is less potent than Sonidegib, it retains meaningful biological activity .
  • Metabolic Stability :
    • The incorporation of spiro[3.3]heptane into lead compounds has been shown to enhance metabolic stability in human liver microsomes, with a notable reduction in clearance rates compared to their phenyl counterparts .

Synthesis and Case Studies

The synthesis of this compound has been achieved through various methodologies, typically involving convergent synthetic strategies that allow for multigram-scale production:

  • A common precursor is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be transformed into the target compound through a series of reactions .

Table 1: Synthesis Overview

StepReaction TypeYield (%)Notes
1Deoxofluorination65%Key step for obtaining cyclobutane derivative
2Alkylation94%High yield for alcohol precursor
3Appel Reaction64%Final step yielding the target compound

Applications in Drug Design

The unique properties of this compound make it a promising candidate for drug design:

  • Bioisosteric Replacement : Its ability to replace phenyl rings in existing drugs can lead to improved solubility and reduced toxicity while maintaining efficacy .
  • Diverse Functionalization : The compound can be further modified to create derivatives with enhanced biological activities or targeted therapeutic effects.

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